Phosphorus trioxide

Vue d'ensemble

Description

Phosphorus trioxide is a chemical compound with the molecular formula P₄O₆. It is also known as tetraphosphorus hexoxide. This colorless solid is structurally related to adamantane and is formally the anhydride of phosphorous acid (H₃PO₃). it cannot be obtained by the dehydration of the acid. This compound is a highly toxic compound with a garlic-like odor and is known for its waxy, crystalline appearance .

Méthodes De Préparation

Phosphorus trioxide is typically prepared by the combustion of phosphorus in a limited supply of air at low temperatures. The reaction can be represented as follows: [ \text{P}_4 + 3\text{O}_2 \rightarrow \text{P}_4\text{O}_6 ] By-products of this reaction include red phosphorus suboxide .

Analyse Des Réactions Chimiques

Phosphorus trioxide undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form phosphorous acid. [ \text{P}_4\text{O}_6 + 6\text{H}_2\text{O} \rightarrow 4\text{H}_3\text{PO}_3 ]

Reaction with Hydrogen Chloride: Forms phosphorous acid and phosphorus trichloride. [ \text{P}_4\text{O}_6 + 6\text{HCl} \rightarrow 2\text{H}_3\text{PO}_3 + 2\text{PCl}_3 ]

Reaction with Halogens: Forms corresponding phosphoryl halides.

Reaction with Iodine: Forms diphosphorus tetraiodide in a sealed tube.

Reaction with Ozone: Forms the unstable compound P₄O₁₈ at low temperatures. [ \text{P}_4\text{O}_6 + 6\text{O}_3 \rightarrow \text{P}_4\text{O}_1₈ ]

Disproportionation: Converts into mixed P(III)P(V) species P₄O₈ when heated in a sealed tube at high temperatures.

Applications De Recherche Scientifique

Phosphorus trioxide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a ligand for transition metals.

Biology: Studied for its potential biological activities and interactions with various biomolecules.

Medicine: Investigated for its potential use in drug development and as a precursor for other phosphorus-containing compounds.

Industry: Utilized in the production of phosphorous acid and other phosphorus-based chemicals.

Mécanisme D'action

Phosphorus trioxide exerts its effects primarily through its reactivity with water and other compounds. It acts as an anhydride of phosphorous acid, forming phosphorous acid upon hydrolysis. The compound’s reactivity with halogens and other reagents allows it to participate in various chemical transformations, making it a valuable reagent in synthetic chemistry .

Comparaison Avec Des Composés Similaires

Phosphorus trioxide can be compared with other phosphorus oxides, such as:

Phosphorus Pentoxide (P₄O₁₀): Unlike this compound, phosphorus pentoxide is a powerful dehydrating agent and is used in the synthesis of phosphoric acid.

Phosphorous Acid (H₃PO₃): Phosphorous acid is the hydrated form of this compound and is used as a reducing agent in chemical reactions.

Phosphorus Trisulfide (P₄S₃): This compound is used in the production of safety matches and is structurally similar to this compound.

This compound’s unique reactivity and structural properties make it a valuable compound in various scientific and industrial applications.

Activité Biologique

Phosphorus trioxide (P₄O₆), also known as phosphorus(III) oxide, is a compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and pharmacology. This article explores the biological activity of this compound, supported by relevant studies and case reports.

This compound is a white crystalline solid that can form phosphorous acid upon hydrolysis. It is known for its reactivity and ability to participate in various chemical reactions, which can lead to significant biological interactions.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial properties. A study indicated that derivatives of phosphorus compounds, including this compound, can inhibit the growth of certain bacteria and fungi. This antimicrobial activity is attributed to the ability of phosphorus compounds to disrupt cellular processes in microbial cells .

Antioxidant Activity

This compound has also been studied for its antioxidant capabilities. Antioxidants are crucial for neutralizing free radicals in biological systems, thus preventing oxidative stress. The structural modifications of polysaccharides using phosphorus compounds have shown enhanced antioxidant activity, suggesting that this compound could play a role in developing antioxidant agents .

Cytotoxic Effects

While this compound demonstrates beneficial properties, it also exhibits cytotoxic effects on certain cell lines. For instance, studies have reported that exposure to this compound can induce apoptosis in cancer cells. This property makes it a candidate for further research in cancer therapy, particularly for targeting specific tumor types .

Case Studies

- Cytotoxicity in Cancer Research : A study investigated the effects of this compound on various cancer cell lines, revealing that it could induce cell death through oxidative stress mechanisms. The findings suggest that this compound may enhance the efficacy of existing chemotherapeutic agents when used in combination therapies .

- Antimicrobial Efficacy : In a clinical setting, derivatives of this compound were tested against antibiotic-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, highlighting its potential as an alternative antimicrobial agent .

Data Table: Summary of Biological Activities

Research Findings

Recent studies have expanded the understanding of how this compound interacts with biological systems:

- Modification of Polysaccharides : this compound has been used to chemically modify natural polysaccharides, leading to enhanced biological activities such as improved immunomodulation and increased efficacy as drug carriers .

- Toxicological Profiles : While exploring its benefits, researchers also noted the toxicological aspects of this compound. Chronic exposure can lead to adverse health effects, necessitating careful handling and application in therapeutic contexts .

Propriétés

InChI |

InChI=1S/O3P2/c1-4-3-5-2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJWZONZDVNKDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

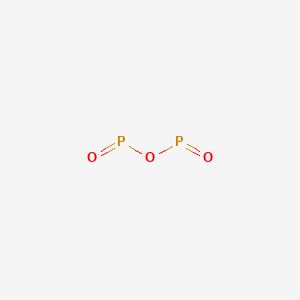

O=POP=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00895014 | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

109.946 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Phosphorus trioxide appears as white crystalline solid or a liquid (melting point 24 °C). Density 2.14 g / cm3. Toxic and corrosive. May severely irritate skin and eyes. Used to make other chemicals. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

1314-24-5 | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4251 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phosphorus trioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorus oxide (P2O3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00895014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PHOSPHORUS TRIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0LTR52K7HK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.